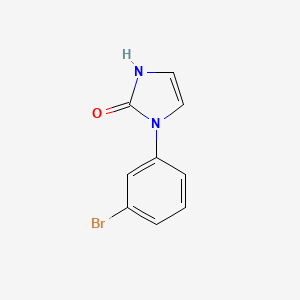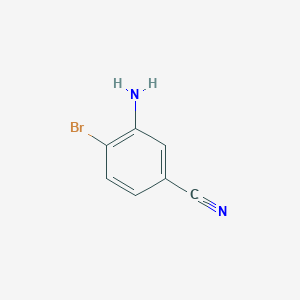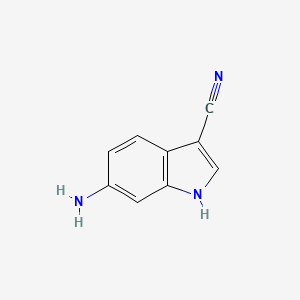
1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and an ester functional group. The compound also contains a bromobenzyl group, which is a benzyl group substituted with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single and double bonds, as well as the aromatic ring structure of the pyrazole and benzyl groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromobenzyl group could potentially be replaced by other groups in a substitution reaction . Additionally, the ester group could potentially be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Potential CETP Inhibitors
This compound can be used in the design and synthesis of potential Cholesteryl Ester Transfer Protein (CETP) inhibitors . CETP is a glycoprotein involved in transporting lipoprotein particles and neutral lipids between High-Density Lipoproteins (HDL) and Low-Density Lipoproteins (LDL). Inhibition of CETP is one of the approaches targeted to increase HDL cholesterol concentration .
Dyslipidemia Treatment
The compound could be useful in treating dyslipidemia and related disorders . Dyslipidemia is a major risk factor for cardiovascular disease, and current antidyslipidemic medicines focus on either lowering LDL cholesterol or raising HDL cholesterol .
Cardiovascular Disease Therapy
The compound could be used in the development of novel therapies that attempt to exploit the atheroprotective functions of HDL, which is a major goal in cardiovascular disease therapy .
Benzyl bromide, a component of the compound, is used in organic synthesis for the introduction of benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
5. Protecting Group for Alcohols and Carboxylic Acids In some cases, benzyl serves as a protecting group for alcohols and carboxylic acids . The benzyl group is widely used in sugar and nucleoside chemistry .
Chemical Warfare
Due to its irritating yet non-lethal nature, benzyl bromide has been used in chemical warfare, both in combat and in training .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[(4-bromophenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-3-5-12(14)6-4-10/h3-7,9H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCQKXHFMQEXHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198691 |
Source


|
| Record name | Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | |
CAS RN |
1197232-22-6 |
Source


|
| Record name | Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197232-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)




![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)
